molecular formula C19H29FO B14187234 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene CAS No. 866947-42-4

2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene

Cat. No.: B14187234
CAS No.: 866947-42-4
M. Wt: 292.4 g/mol
InChI Key: NEYRHRVMTWOMGD-UHFFFAOYSA-N
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Description

2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene is a fluorinated aromatic compound with a unique structure that includes a propyl group and a propylcyclohexylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alkanes or alcohols.

Scientific Research Applications

2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The propyl and propylcyclohexylmethoxy groups can affect the compound’s hydrophobicity and overall molecular conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

866947-42-4

Molecular Formula

C19H29FO

Molecular Weight

292.4 g/mol

IUPAC Name

2-fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene

InChI

InChI=1S/C19H29FO/c1-3-5-15-7-9-17(10-8-15)14-21-19-12-11-16(6-4-2)13-18(19)20/h11-13,15,17H,3-10,14H2,1-2H3

InChI Key

NEYRHRVMTWOMGD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)COC2=C(C=C(C=C2)CCC)F

Origin of Product

United States

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